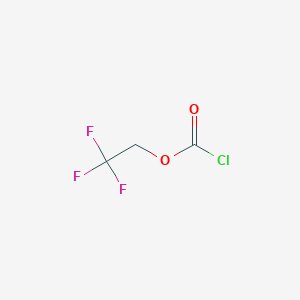![molecular formula C56H60O12 B124721 Calix[4]-bis-1,2-benzo-crown-6 CAS No. 157769-17-0](/img/structure/B124721.png)
Calix[4]-bis-1,2-benzo-crown-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calix[4]-bis-1,2-benzo-crown-6 is a complex organic compound with the molecular formula C56H60O12 It is known for its intricate structure, which includes multiple oxygen atoms and a large, multi-cyclic framework
Vorbereitungsmethoden
The synthesis of Calix[4]-bis-1,2-benzo-crown-6 involves multiple steps and precise reaction conditions. The synthetic routes typically include the formation of the multi-cyclic framework through a series of cyclization reactions. These reactions often require the use of strong acids or bases as catalysts and may involve high temperatures and pressures to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple oxygen atoms allows for oxidation reactions, which can lead to the formation of different oxidized products.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups. Common reagents for these reactions include halogens and organometallic compounds.
Addition: Addition reactions can occur at the multiple double bonds present in the structure, leading to the formation of new compounds.
Wissenschaftliche Forschungsanwendungen
Calix[4]-bis-1,2-benzo-crown-6 has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its complex structure and reactivity.
Wirkmechanismus
The mechanism of action of Calix[4]-bis-1,2-benzo-crown-6 involves its interaction with various molecular targets. The compound can bind to specific sites on proteins or nucleic acids, altering their function and activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Calix[4]-bis-1,2-benzo-crown-6 stands out due to its highly complex structure and the presence of multiple oxygen atoms. Similar compounds include other multi-cyclic organic molecules with varying degrees of complexity and different functional groups. The uniqueness of this compound lies in its specific arrangement of rings and oxygen atoms, which confer distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
3,6,9,16,19,22,36,39,42,49,52,55-dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H60O12/c1-2-18-50-49(17-1)61-29-21-57-25-33-65-53-41-9-5-10-42(53)38-46-14-8-16-48-40-44-12-6-11-43(54(44)66-34-26-58-22-30-62-50)39-47-15-7-13-45(37-41)55(47)67-35-27-59-23-31-63-51-19-3-4-20-52(51)64-32-24-60-28-36-68-56(46)48/h1-20H,21-40H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBHRJNTROESEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOCCOC3=C4CC5=CC=CC6=C5OCCOCCOC7=CC=CC=C7OCCOCCOC8=C(CC9=CC=CC(=C9OCCO1)C6)C=CC=C8CC3=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H60O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
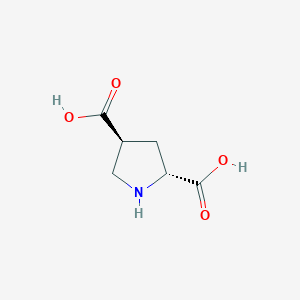

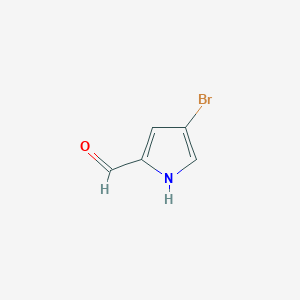
![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)

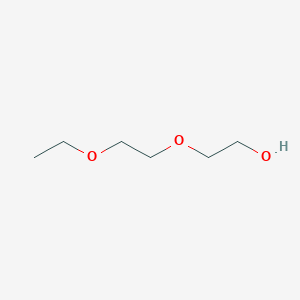

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
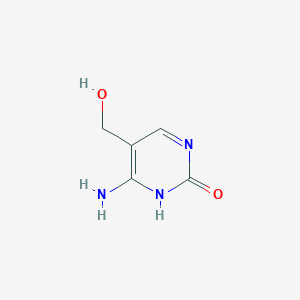
![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B124677.png)
